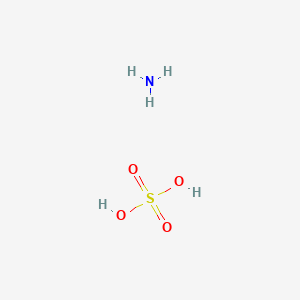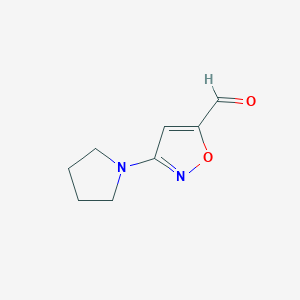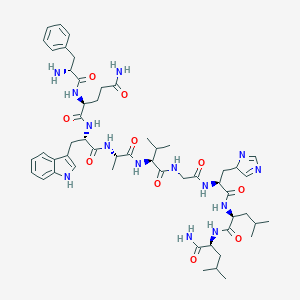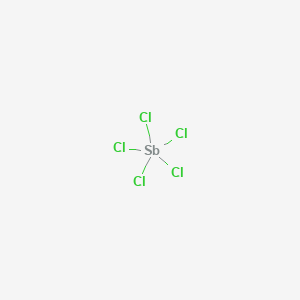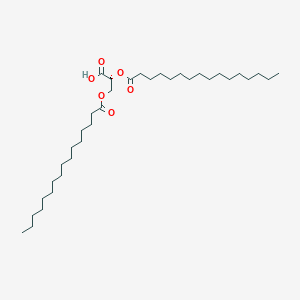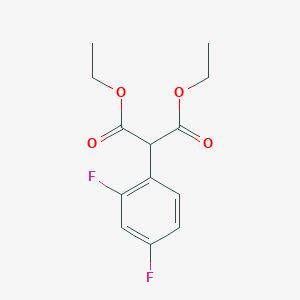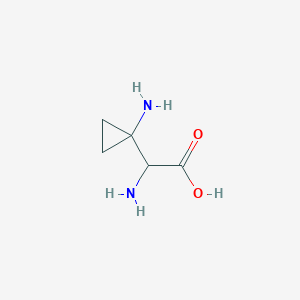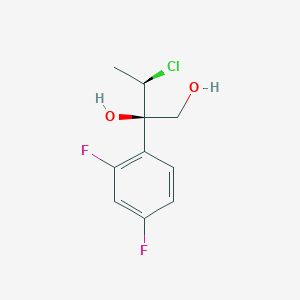
(2R,3R)-3-Chloro-2-(2,4-difluoro-phenyl)-butane-1,2-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,3R)-3-Chloro-2-(2,4-difluoro-phenyl)-butane-1,2-diol is a chemical compound that has been of great interest to scientists due to its potential applications in the field of medicine. This compound is synthesized using a specific method and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Wirkmechanismus
The mechanism of action of ((2R,3R)-3-Chloro-2-(2,4-difluoro-phenyl)-butane-1,2-diol)-3-Chloro-2-(2,4-difluoro-phenyl)-butane-1,2-diol is not fully understood, but studies have suggested that it may act by inhibiting the activity of specific enzymes involved in cancer cell growth and inflammation. Specifically, ((2R,3R)-3-Chloro-2-(2,4-difluoro-phenyl)-butane-1,2-diol)-3-Chloro-2-(2,4-difluoro-phenyl)-butane-1,2-diol has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a key role in regulating gene expression and cell growth.
Biochemische Und Physiologische Effekte
Studies have shown that ((2R,3R)-3-Chloro-2-(2,4-difluoro-phenyl)-butane-1,2-diol)-3-Chloro-2-(2,4-difluoro-phenyl)-butane-1,2-diol has a number of biochemical and physiological effects. For example, it has been shown to induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and reduce the activity of specific enzymes involved in cancer cell growth. In addition, ((2R,3R)-3-Chloro-2-(2,4-difluoro-phenyl)-butane-1,2-diol)-3-Chloro-2-(2,4-difluoro-phenyl)-butane-1,2-diol has been shown to have low toxicity in vitro, which is a promising feature for potential use in clinical settings.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of ((2R,3R)-3-Chloro-2-(2,4-difluoro-phenyl)-butane-1,2-diol)-3-Chloro-2-(2,4-difluoro-phenyl)-butane-1,2-diol for lab experiments is its high yield and enantioselectivity during synthesis. In addition, its low toxicity in vitro makes it a promising compound for potential use in clinical settings. However, one limitation is that the mechanism of action is not fully understood, which makes it difficult to optimize its use as a potential anti-cancer or anti-inflammatory agent.
Zukünftige Richtungen
There are several future directions for research on ((2R,3R)-3-Chloro-2-(2,4-difluoro-phenyl)-butane-1,2-diol)-3-Chloro-2-(2,4-difluoro-phenyl)-butane-1,2-diol. One area of research could focus on further elucidating the mechanism of action, which would provide insights into how to optimize its use as a potential anti-cancer or anti-inflammatory agent. Another area of research could focus on developing more efficient synthesis methods that could improve yield and enantioselectivity. Additionally, future research could explore the potential use of ((2R,3R)-3-Chloro-2-(2,4-difluoro-phenyl)-butane-1,2-diol)-3-Chloro-2-(2,4-difluoro-phenyl)-butane-1,2-diol in combination with other drugs or therapies for enhanced efficacy.
Synthesemethoden
The synthesis of ((2R,3R)-3-Chloro-2-(2,4-difluoro-phenyl)-butane-1,2-diol)-3-Chloro-2-(2,4-difluoro-phenyl)-butane-1,2-diol involves the reaction of 2,4-difluoro-phenyl-methanol with a chlorinating agent such as thionyl chloride. The resulting intermediate is then reacted with a chiral auxiliary to obtain the desired product in high yield and enantioselectivity.
Wissenschaftliche Forschungsanwendungen
((2R,3R)-3-Chloro-2-(2,4-difluoro-phenyl)-butane-1,2-diol)-3-Chloro-2-(2,4-difluoro-phenyl)-butane-1,2-diol has been extensively studied for its potential applications in the field of medicine. One of the major areas of research has been its use as a potential anti-cancer agent. Studies have shown that this compound has the ability to inhibit the growth of cancer cells and induce apoptosis in vitro. In addition, ((2R,3R)-3-Chloro-2-(2,4-difluoro-phenyl)-butane-1,2-diol)-3-Chloro-2-(2,4-difluoro-phenyl)-butane-1,2-diol has also been studied for its potential use as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines.
Eigenschaften
CAS-Nummer |
126917-45-1 |
|---|---|
Produktname |
(2R,3R)-3-Chloro-2-(2,4-difluoro-phenyl)-butane-1,2-diol |
Molekularformel |
C10H11ClF2O2 |
Molekulargewicht |
236.64 g/mol |
IUPAC-Name |
(2R,3R)-3-chloro-2-(2,4-difluorophenyl)butane-1,2-diol |
InChI |
InChI=1S/C10H11ClF2O2/c1-6(11)10(15,5-14)8-3-2-7(12)4-9(8)13/h2-4,6,14-15H,5H2,1H3/t6-,10-/m1/s1 |
InChI-Schlüssel |
QLTWFOKSXGYQMZ-LHLIQPBNSA-N |
Isomerische SMILES |
C[C@H]([C@](CO)(C1=C(C=C(C=C1)F)F)O)Cl |
SMILES |
CC(C(CO)(C1=C(C=C(C=C1)F)F)O)Cl |
Kanonische SMILES |
CC(C(CO)(C1=C(C=C(C=C1)F)F)O)Cl |
Synonyme |
(2R,3R)-3-CHLORO-2-(2,4-DIFLUORO-PHENYL)-BUTANE-1,2-DIOL |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



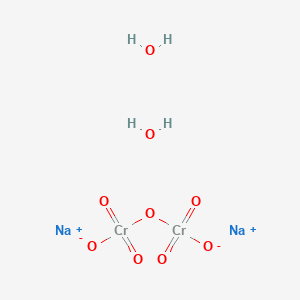

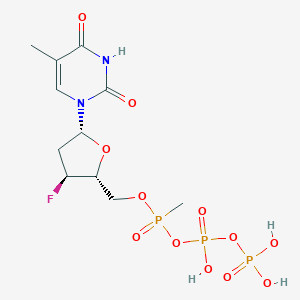
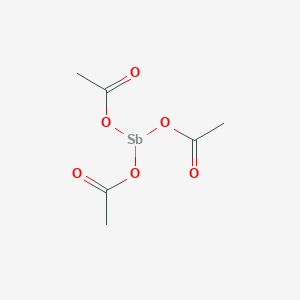
![2,2-Dimethyl-3,6-dioxabicyclo[3.1.0]hexane](/img/structure/B147855.png)
